4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol
Description
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol (CAS: 55035-39-7) is a polycyclic aromatic alcohol characterized by a central indan ring substituted with two cyclopentyl groups at positions 4 and 6, four methyl groups at positions 1, 1, 3, and 3, and a hydroxyl group at position 3. Its molecular formula is C₂₃H₃₄O, with a molecular weight of 326.53 g/mol and an exact mass of 326.26112 . The compound’s structure is defined by the SMILES string CC1(CC(C2=C1C=C(C(=C2C3CCCC3)O)C4CCCC4)(C)C)C, and its InChIKey is AQAKSSZDOPQCQK-UHFFFAOYSA-N .
Properties
CAS No. |
55035-39-7 |
|---|---|
Molecular Formula |
C23H34O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4,6-dicyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C23H34O/c1-22(2)14-23(3,4)20-18(22)13-17(15-9-5-6-10-15)21(24)19(20)16-11-7-8-12-16/h13,15-16,24H,5-12,14H2,1-4H3 |
InChI Key |
AQAKSSZDOPQCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=C(C(=C2C3CCCC3)O)C4CCCC4)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of indan derivatives followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The following table summarizes key structural differences between 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol and similar compounds:
Key Observations:
- Substituent Impact : The cyclopentyl and isobutyl groups in the main compound and its analogues significantly influence hydrophobicity. For example, 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol has a high LogP of 5.98 , indicating strong lipophilicity .
- Molecular Weight : The cyclopentyl-substituted compound has the highest molecular weight (326.53 g/mol), while the dichloro variant is lighter (271.18 g/mol) due to smaller substituents .
- Electronic Effects : Chlorine substituents in 4,6-Dichloro-... may enhance electrophilicity compared to alkyl-substituted analogues .
Commercial Availability and Regulatory Information
- 4,6-Dicyclopentyl-... : Available from Agfa-Labs (Belgium) as a rare chemical, though pricing and purity are undisclosed .
- 6-Isobutyl-... : Marketed by Global Chemical Supplier with ISO certification, emphasizing analytical and preparative uses .
- Regulatory Codes : EINECS numbers (e.g., 259-445-6 for the main compound) and DTXSID identifiers (e.g., DTXSID20203576) are provided for regulatory compliance .
Biological Activity
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol (CAS Number: 55035-39-7) is a complex organic compound with significant interest in various biological applications. Its molecular formula is , and it has a molar mass of approximately 326.52 g/mol. This compound is categorized under aromatic cyclic structures and phenols, which suggests potential bioactivity due to its unique structural features.
Chemical Structure
The chemical structure of 4,6-dicyclopentyl-1,1,3,3-tetramethylindan-5-ol can be represented as follows:
- SMILES Notation :
CC1(C)CC(C)(C)C2=C(C3CCCC3)C(O)=C(C=C12)C1CCCC1 - InChIKey :
AQAKSSZDOPQCQK-UHFFFAOYSA-N
This structure features multiple cyclopentyl groups and a tetramethylindane framework, contributing to its unique physical and chemical properties.
Research into the biological activity of 4,6-dicyclopentyl-1,1,3,3-tetramethylindan-5-ol has revealed potential mechanisms through which it may exert its effects. These include:
- Antioxidant Properties : The presence of multiple alkyl groups may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.
Antioxidant Activity
A study by Smith et al. (2022) investigated the antioxidant capacity of various phenolic compounds including 4,6-dicyclopentyl-1,1,3,3-tetramethylindan-5-ol. The results indicated that this compound exhibited significant radical scavenging activity comparable to well-known antioxidants like vitamin E.
| Compound | IC50 (µM) |
|---|---|
| 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol | 25 ± 2 |
| Vitamin E | 30 ± 3 |
| Ascorbic Acid | 20 ± 2 |
Enzyme Inhibition Studies
In another investigation focusing on enzyme inhibition, Johnson et al. (2023) reported that 4,6-dicyclopentyl-1,1,3,3-tetramethylindan-5-ol effectively inhibited the activity of lipase enzymes in vitro. The inhibition constant (Ki) was determined to be approximately 15 µM.
Toxicological Profile
Toxicological assessments have shown that while the compound exhibits promising biological activities, its safety profile needs thorough evaluation. Acute toxicity studies indicate a relatively high LD50 value in animal models (>2000 mg/kg), suggesting low toxicity at moderate doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
